4-ethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol
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Overview
Description
4-ethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol typically involves the condensation reaction between 4-ethyl-2-aminophenol and 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-ethyl-2-{[(E)-(4-aminophenyl)methylidene]amino}phenol.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
4-ethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-ethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol involves its interaction with biological targets through its functional groups. The phenolic group can participate in hydrogen bonding and redox reactions, while the Schiff base moiety can interact with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-2-{[(E)-(3-nitrophenyl)methylidene]amino}phenol
- 4-ethyl-2-{[(E)-(2-nitrophenyl)methylidene]amino}phenol
Uniqueness
4-ethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol is unique due to the specific position of the nitro group on the aromatic ring, which can influence its reactivity and biological activity. The presence of the ethyl group also contributes to its distinct chemical properties compared to other Schiff bases .
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
4-ethyl-2-[(4-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C15H14N2O3/c1-2-11-5-8-15(18)14(9-11)16-10-12-3-6-13(7-4-12)17(19)20/h3-10,18H,2H2,1H3 |
InChI Key |
MUSJKMNJOSFSQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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